molecular formula C19H16N2O4 B5036896 5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione

5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5036896
M. Wt: 336.3 g/mol
InChI Key: WCMUFBCNVBVYPG-UHFFFAOYSA-N
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Description

5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound with a diazinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione typically involves the reaction of ethyl acetoacetate with benzoyl chloride and phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the diazinane ring.

    Step 1: Ethyl acetoacetate reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyl derivative.

    Step 2: The benzoyl derivative is then reacted with phenylhydrazine under acidic conditions (e.g., hydrochloric acid) to form the hydrazone intermediate.

    Step 3: The hydrazone intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the diazinane ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms

    Reduction: Reduced derivatives with fewer oxygen atoms

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-1,3-diazinane-2,4,6-trione
  • 5-Benzoyl-1,3-diazinane-2,4,6-trione
  • 5-Phenyl-1,3-diazinane-2,4,6-trione

Uniqueness

5-Benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances the compound’s reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

5-benzoyl-5-ethyl-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-19(15(22)13-9-5-3-6-10-13)16(23)20-18(25)21(17(19)24)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMUFBCNVBVYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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